ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring, an ethyl ester group, and a carbamoyl group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the piperazine derivative with 3,4-dimethylphenyl isocyanate under controlled conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar structure but with a dimethoxyphenyl group instead of a dimethylphenyl group.
Ethyl 4-(dimethylamino)benzoate: Another ester compound with a different aromatic substitution pattern.
Uniqueness
Ethyl 4-{2-[N-(3,4-dimethylphenyl)carbamoyl]ethyl}piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and carbamoyl group make it a versatile scaffold for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
519005-00-6 |
---|---|
Molecular Formula |
C18H27N3O3 |
Molecular Weight |
333.4g/mol |
IUPAC Name |
ethyl 4-[3-(3,4-dimethylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-4-24-18(23)21-11-9-20(10-12-21)8-7-17(22)19-16-6-5-14(2)15(3)13-16/h5-6,13H,4,7-12H2,1-3H3,(H,19,22) |
InChI Key |
NFESRXUGQWGOJP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.